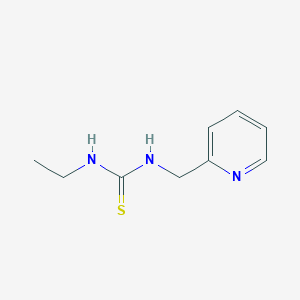

1-Ethyl-3-(2-pyridinylmethyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethyl-3-(2-pyridinylmethyl)thiourea is a useful research compound. Its molecular formula is C9H13N3S and its molecular weight is 195.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiourea derivatives, including 1-Ethyl-3-(2-pyridinylmethyl)thiourea. For instance, a series of compounds incorporating thiourea frameworks have been synthesized and evaluated for their inhibitory effects on cancer cell lines. One study reported that modifications to the thiourea structure significantly enhanced the inhibitory activity against human lung adenocarcinoma cells, with some derivatives showing up to tenfold increased potency compared to the parent compound .

Biological Activities

Thioureas exhibit a wide range of biological activities beyond antitumor effects. They have been shown to possess antimicrobial, antiviral, and antifungal properties. For example, compounds derived from thioureas have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity .

Materials Science

Organocatalysis

Thiourea derivatives are recognized as effective organocatalysts in organic synthesis. Their ability to facilitate reactions without the need for metal catalysts makes them valuable in developing sustainable chemical processes. This compound has been utilized in various reactions, enhancing yields and selectivity in synthetic pathways .

Coordination Complexes

The formation of coordination complexes with metals is another significant application area for thioureas. These complexes often exhibit enhanced stability and biological activity compared to their uncoordinated counterparts. Studies have shown that thiourea ligands can form stable complexes with transition metals, leading to compounds that are effective in biological systems and possess unique properties .

Agricultural Chemistry

Pesticidal Properties

Thiourea derivatives are also explored for their pesticidal properties. Research indicates that certain thioureas can act as herbicides or insecticides, providing a potential avenue for developing new agricultural chemicals that are less harmful to the environment compared to traditional pesticides . The ability of these compounds to inhibit specific enzymes in pests has been a focal point of research aimed at creating targeted pest control solutions.

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 | |

| Antifungal | Candida albicans | 64 | |

| Antitumor | SPAC1 lung adenocarcinoma | 10 |

Case Study: Synthesis and Evaluation of Thiourea Derivatives

In a recent study, researchers synthesized a series of thiourea derivatives including this compound. These compounds were subjected to biological testing against various cancer cell lines and bacterial strains. The study found that certain modifications led to significant increases in both antimicrobial and antitumor activities, highlighting the importance of structural variations in enhancing therapeutic efficacy .

Analyse Des Réactions Chimiques

Condensation Reactions with Isothiocyanates

This compound undergoes nucleophilic addition with isothiocyanates to form asymmetric thioureas. A study using (S)-1-(2-pyridyl)ethylamine demonstrated:

The reaction mechanism involves:

-

Nucleophilic attack by the aliphatic amino group on the thiocarbonyl carbon

-

Rearrangement to stable thiourea derivatives under mild conditions

Cyclization and Heterocycle Formation

Under catalytic conditions, this thiourea participates in [3 + 2] annulation reactions. Key findings include:

-

Achieved 94% yield in gram-scale synthesis of spirocyclic compounds using bifunctional thiourea catalysts

-

Demonstrated >99% ee in asymmetric cyclizations with 2-isothiocyanato-1-indanones

Biological Activity via Structural Modification

Structural derivatives show enhanced pharmacological properties:

Optimization strategies:

Propriétés

Formule moléculaire |

C9H13N3S |

|---|---|

Poids moléculaire |

195.29 g/mol |

Nom IUPAC |

1-ethyl-3-(pyridin-2-ylmethyl)thiourea |

InChI |

InChI=1S/C9H13N3S/c1-2-10-9(13)12-7-8-5-3-4-6-11-8/h3-6H,2,7H2,1H3,(H2,10,12,13) |

Clé InChI |

PMQWPSYMXGZVHF-UHFFFAOYSA-N |

SMILES canonique |

CCNC(=S)NCC1=CC=CC=N1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.